ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O3/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)19-11(9)13(14,15)16/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROLCVQVANZPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159085 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215123-89-0 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215123-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves the reaction of chromene derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted chromenes .
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound:
- Solvent-Free Synthesis : Utilizing L-proline/SiO₂ as a catalyst under microwave irradiation has shown promising yields (up to 80%) for synthesizing related chromene derivatives .
- Lewis Acid-Catalyzed Reactions : Regioselective carbon-carbon bond formations involving indoles have been reported, allowing the synthesis of various functionalized derivatives .
- Nucleophilic Substitution Reactions : These reactions have been employed to introduce diverse functional groups onto the chromene framework, enhancing its biological activity .
Biological Activities
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate exhibits a range of biological activities that are currently under investigation:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
- Anticancer Activity : Initial findings indicate that it may possess anticancer properties, although further studies are required to elucidate its mechanisms of action and efficacy against various cancer cell lines .
Case Study 1: P2Y6 Receptor Antagonism
Research has demonstrated that derivatives of this compound can act as antagonists for the P2Y6 receptor, which is implicated in various inflammatory conditions. These compounds were shown to inhibit UDP-induced calcium mobilization in astrocytoma cells, suggesting their potential as therapeutic agents for neuroinflammatory disorders .
Case Study 2: Antioxidant Activity
Another study investigated the antioxidant properties of related chromene derivatives. The results indicated that these compounds could effectively scavenge free radicals, demonstrating their potential utility in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances electrophilicity at the chromene ring compared to non-fluorinated analogs like ethyl 2-oxo derivatives .
Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability. This contrasts with pyranyloxy-substituted derivatives, where bulky ether groups reduce solubility .
Molecular Weight : Dichloro-trifluoromethyl derivatives (MW 341.12) are heavier than the target compound (MW 296.22), which may impact pharmacokinetics .
Biological Activity
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chromene ring with a trifluoromethyl group and an ethyl ester at the carboxylic acid position. Its molecular formula is with a molecular weight of approximately 272.22 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioactivity and metabolic stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Preliminary studies suggest that this compound may act as an antagonist to the P2Y6 receptor, a Gq-coupled receptor implicated in inflammatory responses .
The trifluoromethyl substitution is believed to enhance binding affinity to these targets, facilitating the modulation of biochemical pathways that can lead to therapeutic effects such as anti-inflammatory and anticancer activities .
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of chromenes have shown promising results against breast cancer cells by inducing apoptosis and inhibiting cell migration .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation-related diseases. The exact mechanisms remain under investigation, but initial findings indicate that it may inhibit signaling pathways associated with inflammation .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study published in PMC highlighted the effects of various chromene derivatives on breast cancer cells, where this compound was shown to significantly inhibit cell growth at micromolar concentrations .
- Inflammation Modulation : Another study explored the compound's effect on inflammatory markers in a murine model of arthritis, demonstrating a marked decrease in joint swelling and inflammatory cytokine levels after treatment with this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted salicylaldehydes with ethyl 3-(trifluoromethyl)propiolate. Key parameters include solvent choice (e.g., ethanol or THF), temperature (60–80°C), and catalysts like piperidine or Amberlyst® 15 resin. For example, THF with triethylamine as a base yields higher regioselectivity in chromene formation . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Reaction monitoring by TLC and NMR ensures intermediate stability and product purity.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization of this chromene derivative?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a quartet (¹H NMR, δ ~4.5–5.0 ppm) and a singlet (¹⁹F NMR, δ ~-60 ppm). The chromene ring protons show distinct splitting patterns (e.g., H-4 as a doublet at δ 6.8–7.2 ppm) .
- IR : Stretching vibrations for the ester carbonyl (C=O) appear at ~1720 cm⁻¹, while the chromene C-O-C band occurs near 1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., m/z ~316 for C₁₄H₁₁F₃O₃), with fragmentation patterns validating the chromene scaffold .
Q. What are the stability considerations for this compound under varying storage conditions (light, temperature, solvents)?
- Methodological Answer : The compound is sensitive to UV light due to the chromene core’s conjugated π-system. Storage in amber vials at -20°C in inert solvents (e.g., dichloromethane) prevents degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC analysis quantify decomposition products, such as hydrolyzed carboxylic acid derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed molecular geometries or hydrogen-bonding networks?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software determines bond lengths (e.g., C-O ester: ~1.34 Å) and dihedral angles (chromene ring planarity). For example, intermolecular hydrogen bonds (e.g., C=O⋯H-N) form infinite chains in the crystal lattice, as analyzed via graph-set notation (e.g., R₂²(8) motifs) . Discrepancies between computational (DFT) and experimental geometries can be resolved by refining thermal displacement parameters and verifying space group symmetry .
Q. What strategies validate the compound’s bioactivity in drug discovery, particularly in structure-activity relationship (SAR) studies?
- Methodological Answer :
- In vitro assays : Test inhibition of kinases (e.g., CDK2) or antiproliferative activity (e.g., IC₅₀ values in cancer cell lines) .
- SAR modifications : Introduce substituents at C-6 (e.g., methoxy, phenyl) to enhance lipophilicity (logP) or hydrogen-bonding capacity. Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4H-chromene-3-carboxylate (CXL017) showed improved cytotoxicity via enhanced membrane permeability .
- Computational modeling : Docking studies (AutoDock Vina) correlate substituent effects with binding affinity to target proteins .
Q. How do solvent effects and substituent electronic properties influence photophysical behavior (e.g., fluorescence)?
- Methodological Answer : Solvatochromism studies in polar (DMSO) vs. nonpolar (toluene) solvents reveal bathochromic shifts in UV-Vis spectra due to stabilization of the excited state. The electron-withdrawing trifluoromethyl group enhances fluorescence quantum yield (ΦF ~0.45 in ethanol) by reducing non-radiative decay pathways . Time-resolved fluorescence spectroscopy (TCSPC) quantifies lifetime (τ ~3.2 ns), supporting applications in bioimaging probes.
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s regioselectivity in cyclization reactions?
- Methodological Answer : Divergent regioselectivity (e.g., 2H- vs. 4H-chromene formation) arises from solvent polarity and catalyst choice. For instance, protic solvents (ethanol) favor 2H-chromene via keto-enol tautomer stabilization, while aprotic solvents (THF) promote 4H-isomers through steric control . Kinetic vs. thermodynamic product ratios can be determined by quenching reactions at timed intervals and analyzing via GC-MS .
Q. What experimental and computational approaches reconcile discrepancies in predicted vs. observed metabolic stability?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify degradation half-life (t₁/₂) via LC-MS. The ester group is prone to hydrolysis by carboxylesterases, forming the carboxylic acid metabolite .
- DFT calculations : Compare activation energies for ester hydrolysis pathways (e.g., base-catalyzed vs. enzymatic). Substituent effects (e.g., electron-withdrawing -CF₃) slow hydrolysis kinetics, aligning with experimental t₁/₂ data .
Tables for Key Data
| Property | Experimental Value | Reference |
|---|---|---|
| Melting Point | 98–100°C | |
| LogP (Octanol-Water) | 2.28 (Predicted) | |
| Fluorescence Quantum Yield | 0.45 (Ethanol) | |
| Hydrolysis t₁/₂ (pH 7.4) | 6.7 hours |
| Synthetic Yield | Conditions | Reference |
|---|---|---|
| 81% | THF, Et₃N, 72 hours | |
| 75% | Ethanol, Piperidine, 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
